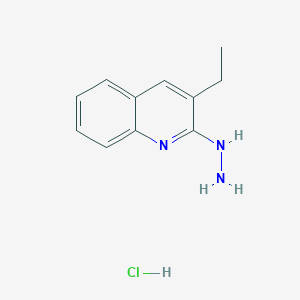

3-Ethyl-2-hydrazinoquinoline hydrochloride

CAS No.: 1171918-60-7

Cat. No.: VC20495895

Molecular Formula: C11H14ClN3

Molecular Weight: 223.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171918-60-7 |

|---|---|

| Molecular Formula | C11H14ClN3 |

| Molecular Weight | 223.70 g/mol |

| IUPAC Name | (3-ethylquinolin-2-yl)hydrazine;hydrochloride |

| Standard InChI | InChI=1S/C11H13N3.ClH/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)14-12;/h3-7H,2,12H2,1H3,(H,13,14);1H |

| Standard InChI Key | IHKDSBAGXSPZRQ-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC2=CC=CC=C2N=C1NN.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Identity

3-Ethyl-2-hydrazinoquinoline hydrochloride is formally identified as (3-ethylquinolin-2-yl)hydrazine hydrochloride. Its molecular formula, C₁₁H₁₄ClN₃, corresponds to a monoisotropic mass of 223.0876 Da and a molecular weight of 223.70 g/mol . The compound’s SMILES notation, CCC1=CC2=CC=CC=C2N=C1NN.Cl, encodes its quinoline core, ethyl substituent, hydrazine group, and chloride counterion .

Structural Features

The quinoline scaffold consists of a benzene ring fused to a pyridine ring, with an ethyl group (-CH₂CH₃) at position 3 and a hydrazine (-NH-NH₂) group at position 2. Protonation of the hydrazine nitrogen by hydrochloric acid yields the stable hydrochloride salt. X-ray crystallography and computational modeling suggest that the ethyl group induces steric effects, potentially influencing the compound’s solubility and reactivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄ClN₃ | |

| Molecular Weight | 223.70 g/mol | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 2 | |

| CAS Number | 1171918-60-7 |

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for 3-ethyl-2-hydrazinoquinoline hydrochloride is documented in the provided sources, analogous hydrazinoquinoline derivatives are typically synthesized through nucleophilic substitution or condensation reactions. A plausible route involves:

-

Quinoline Functionalization: Introducing an ethyl group at position 3 via Friedel-Crafts alkylation.

-

Hydrazine Incorporation: Reacting 3-ethylquinoline with hydrazine hydrate under controlled conditions to form the hydrazino derivative.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Applications in Analytical Chemistry

Derivatization Agent for LC-MS

2-Hydrazinoquinoline derivatives, including 3-ethyl-2-hydrazinoquinoline hydrochloride, are employed to enhance the detectability of carbonyl-containing metabolites (e.g., aldehydes, ketones) in biological samples. The hydrazine group reacts with carbonyls to form stable Schiff bases, while the quinoline core improves chromatographic separation and ionization efficiency in mass spectrometry .

Key Findings from Metabolomics Studies:

-

Urine and Serum Analysis: HQ-derivatized samples showed consistent signals for deuterated acetic acid (internal standard), validating method robustness across matrices .

-

Liver Extract Profiling: The compound enabled simultaneous detection of carboxylic acids and aldehydes, underscoring its versatility .

Pharmaceutical Intermediates

The quinoline-hydrazine structure is a precursor for bioactive molecules, including antiviral and anticancer agents. While specific applications of 3-ethyl-2-hydrazinoquinoline hydrochloride remain underexplored, its structural analogs are implicated in drug discovery pipelines .

| Precaution | Guidance |

|---|---|

| Personal Protection | Gloves, eye protection, lab coat |

| Ventilation | Use in fume hood |

| Storage | Cool, dry, away from oxidizers |

Analytical Characterization

Spectroscopic Methods

-

NMR Spectroscopy: Proton and carbon-13 NMR can resolve the ethyl, hydrazine, and quinoline signals.

-

IR Spectroscopy: Stretching vibrations for N-H (3300 cm⁻¹) and C=N (1600 cm⁻¹) confirm functional groups .

Chromatographic Profiling

Reverse-phase LC-MS methods using C18 columns and acetonitrile/water gradients are effective for purity assessment. Derivatization efficiency is quantified via peak area ratios of target analytes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume